molecular formula C7H5IO3 B3053519 3,4-Dihydroxy-5-iodobenzaldehyde CAS No. 54246-05-8

3,4-Dihydroxy-5-iodobenzaldehyde

Cat. No.: B3053519
CAS No.: 54246-05-8
M. Wt: 264.02 g/mol
InChI Key: OOBOMBYQAJXCHV-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO3 and a molecular weight of 264.02 g/mol It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-5-iodobenzaldehyde can be synthesized from 4-Hydroxy-3-iodo-5-methoxy-benzaldehyde through a two-step process . The first step involves the reaction of 4-Hydroxy-3-iodo-5-methoxy-benzaldehyde with boron tribromide (BBr3) in dichloromethane at temperatures ranging from 0 to 20°C under an inert atmosphere for 3 hours. This is followed by the addition of methanol to the reaction mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 5-Iodovanillin is a common laboratory method .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Properties

IUPAC Name

3,4-dihydroxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBOMBYQAJXCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554603
Record name 3,4-Dihydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54246-05-8
Record name 3,4-Dihydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

37.2 g of 5-iodo vanillin (commercial) and 360 ml of dichloromethane were mixed together under nitrogen and the mixture was cooled to 0° C. 135 ml of a molar solution of boron tribromide in dichloromethane were added and the mixture stood for 16 hours at ambient temperature and was then concentrated, cooled to 0° C. and acidified. The crystallized product was separated out, washed with water, dried and crystallized from an isopropanol--water mixture (1-2 by volume) to obtain 23.4 g of the expected product.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
[Compound]
Name
molar solution
Quantity
135 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-5-iodobenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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